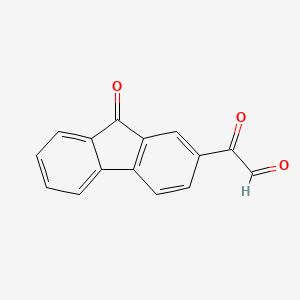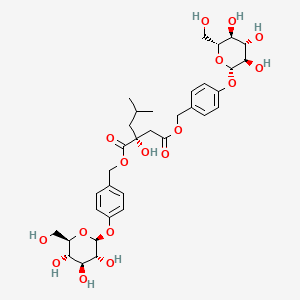
(r)-3-Aminoazepan-2-one
概要
説明
D-リシンラクトン: は、分子式C₆H₁₂N₂Oのキラル化合物です。 この化合物は、さまざまな医薬品や生物活性分子の合成における構成要素としての役割で知られています。 .
準備方法
合成経路と反応条件
D-リシンラクトンは、いくつかの方法で合成できます。一般的な方法の1つは、酸性条件下でのD-リシンの環化です。このプロセスは通常、塩酸などの強酸でD-リシンを加熱して、ラクトン環の形成を誘導します。 反応は通常、完全な環化を確実にするために高温で行われます。 .
工業生産方法
工業的な環境では、D-リシンラクトンの生産には、より効率的でスケーラブルな方法が採用される場合があります。これらには、最適な反応条件を維持し、収率を向上させるための連続フローリアクターの使用が含まれる場合があります。 さらに、触媒と最適化された反応パラメータを使用することで、環化プロセスの効率を高めることができます。 .
化学反応の分析
反応の種類
D-リシンラクトンは、次を含むさまざまな化学反応を起こします。
酸化: この反応は、D-リシンラクトンを対応するオキソ誘導体に転換できます。
還元: 還元反応により、アミン誘導体を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主要な製品
これらの反応から生成される主な生成物には、さまざまな置換ラクトン、アミン、およびオキソ誘導体が含まれ、これらは複雑な分子の合成にさらに利用できます。 .
科学研究への応用
D-リシンラクトンは、科学研究で幅広い用途を持っています。
化学: これは、複雑な有機分子の合成におけるキラル構成要素として役立ちます。
生物学: これは、酵素機構とタンパク質-リガンド相互作用の研究に使用されています。
医学: D-リシンラクトンは、抗生物質とニューロキニン受容体拮抗薬の合成における前駆体です。
科学的研究の応用
D-Lysine lactam has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: D-Lysine lactam is a precursor in the synthesis of antibiotics and neurokinin receptor antagonists.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
作用機序
D-リシンラクトンが効果を発揮するメカニズムは、特定の分子標的との相互作用に関与します。たとえば、抗生物質の合成では、それは活性医薬品成分をもたらすさらに化学的変換を受ける前駆体として作用します。 ラクトン環構造はその反応性と生物学的標的との相互作用に不可欠です。 .
類似の化合物との比較
類似の化合物
L-リシンラクトン: 構造は似ていますが、キラリティーが異なります。
ベータラクタム系抗生物質: ラクトン環構造を共有していますが、生物学的活性と用途が異なります。
カプロラクタム: ナイロン-6の製造に使用される別のラクトンです。
独自性
D-リシンラクトンは、特定のキラル配置により、特にエナンチオマー的に純粋な化合物の合成に役立つため、ユニークです。 このキラル特異性は、生物学的活性は多くの場合分子のキラリティーに依存する医薬品の開発に不可欠です。 .
類似化合物との比較
Similar Compounds
L-Lysine lactam: Similar in structure but differs in chirality.
Beta-lactam antibiotics: Share the lactam ring structure but have different biological activities and applications.
Caprolactam: Another lactam used in the production of nylon-6.
Uniqueness
D-Lysine lactam is unique due to its specific chiral configuration, which makes it particularly useful in the synthesis of enantiomerically pure compounds. This chiral specificity is essential in the development of pharmaceuticals where the biological activity is often dependent on the chirality of the molecule .
特性
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-33-7 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28957-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)



![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)








